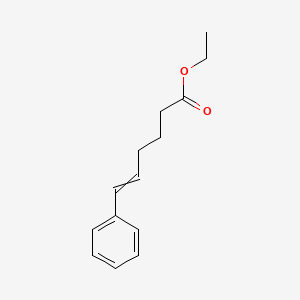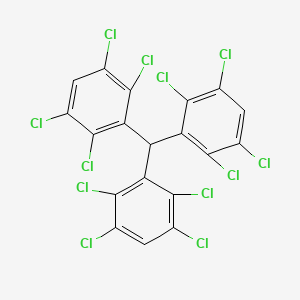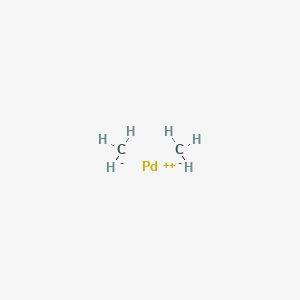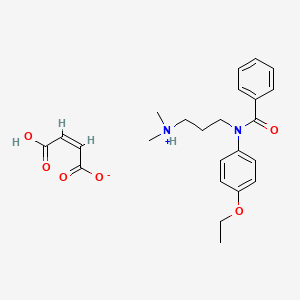![molecular formula C10H12N6O2 B14339103 1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes hydrazinylidenemethyl groups attached to a benzene-1,3-dicarboxamide core
Méthodes De Préparation
The synthesis of 1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide typically involves multistep synthetic routes. One common method includes the reaction of benzene-1,3-dicarboxylic acid with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where hydrazinylidenemethyl groups can be replaced by other nucleophiles. Common reagents and conditions for these reactions vary, but they often involve standard laboratory techniques and reagents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with biological molecules.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidenemethyl groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparaison Avec Des Composés Similaires
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide can be compared with other similar compounds, such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with a similar core structure but different substituents.
N,N′-bis(2-mercaptoethyl)isophthalamide: Known for its use as a mercury chelator and antioxidant. The uniqueness of this compound lies in its specific hydrazinylidenemethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N6O2 |
|---|---|
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H12N6O2/c11-15-5-13-9(17)7-2-1-3-8(4-7)10(18)14-6-16-12/h1-6H,11-12H2,(H,13,15,17)(H,14,16,18) |
Clé InChI |
PMYBRGMKSATFHS-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(=O)N/C=N/N)C(=O)N/C=N/N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NC=NN)C(=O)NC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
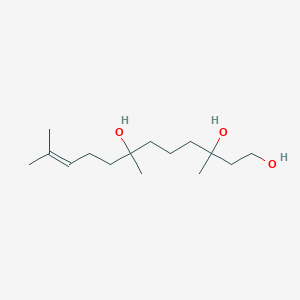
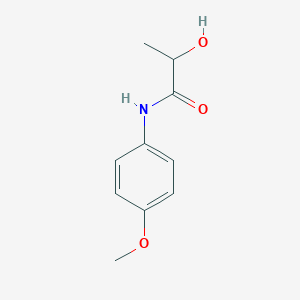
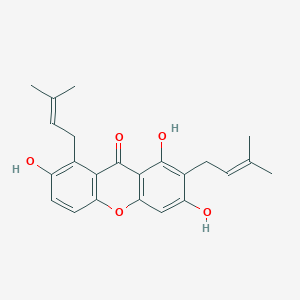
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
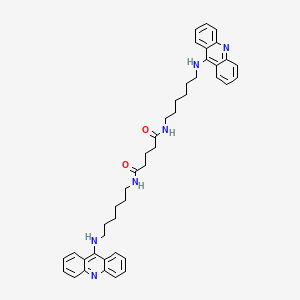
![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
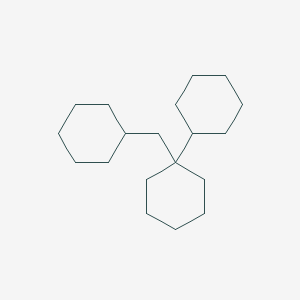
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
